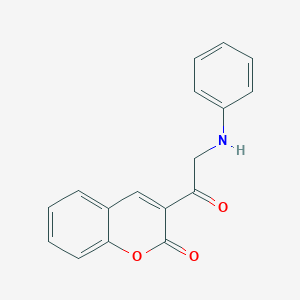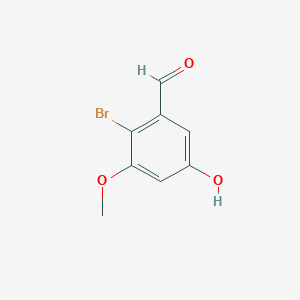
N,N'-Dicyanomethanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-Dicyanomethanimidamide is an organic compound characterized by the presence of two cyano groups attached to a methanimidamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dicyanomethanimidamide typically involves the reaction of cyanogen chloride with guanidine derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Raw Material Mixing: Cyanogen chloride and guanidine derivatives are mixed in a suitable solvent such as acetonitrile.
Synthetic Reaction: The mixture is heated to a specific temperature (usually around 50-70°C) to facilitate the reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain pure N,N’-Dicyanomethanimidamide.
Industrial Production Methods
In an industrial setting, the production of N,N’-Dicyanomethanimidamide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing the production of by-products.
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Dicyanomethanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The cyano groups in N,N’-Dicyanomethanimidamide can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with amine or amide functional groups.
Substitution: Substituted derivatives with various functional groups replacing the cyano groups.
Aplicaciones Científicas De Investigación
N,N’-Dicyanomethanimidamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N,N’-Dicyanomethanimidamide involves its interaction with specific molecular targets. The cyano groups in the compound can form strong interactions with nucleophilic sites in enzymes and other proteins, leading to inhibition of their activity. The compound can also participate in redox reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylformamide: A common solvent with similar structural features but different reactivity and applications.
N,N-Dimethylacetamide: Another solvent with similar properties but used in different contexts.
N,N-Dimethylethylenediamine: A compound with similar nitrogen-containing functional groups but different chemical behavior.
Uniqueness
N,N’-Dicyanomethanimidamide is unique due to its dual cyano groups, which confer distinct reactivity and potential applications compared to other similar compounds. Its ability to participate in a wide range of chemical reactions and its potential biological activities make it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
89302-48-7 |
|---|---|
Fórmula molecular |
C3H2N4 |
Peso molecular |
94.08 g/mol |
Nombre IUPAC |
N,N'-dicyanomethanimidamide |
InChI |
InChI=1S/C3H2N4/c4-1-6-3-7-2-5/h3H,(H,6,7) |
Clave InChI |
NJHCPCRPKUJTPB-UHFFFAOYSA-N |
SMILES canónico |
C(=NC#N)NC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




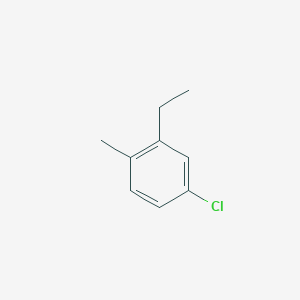
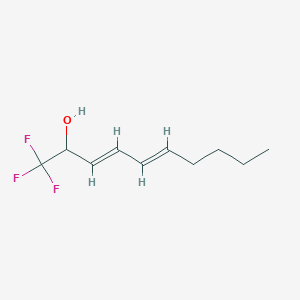
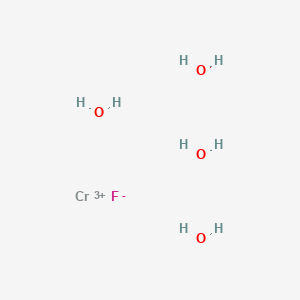
![1-[4-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide](/img/structure/B14130848.png)
![2-[3,5-bis(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]-N-phenylacetamide](/img/structure/B14130852.png)
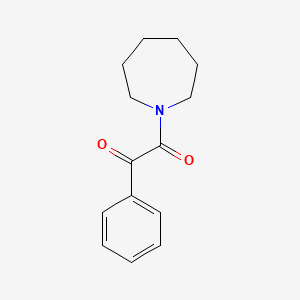
![2-[(Benzenesulfonyl)methyl]-4-(methanesulfonyl)-1-nitrobenzene](/img/structure/B14130871.png)
![[(Pyren-1-yl)methyl]propanedioic acid](/img/structure/B14130879.png)

![Acetic acid, [(2,6-diethylphenyl)amino]oxo-](/img/structure/B14130899.png)
